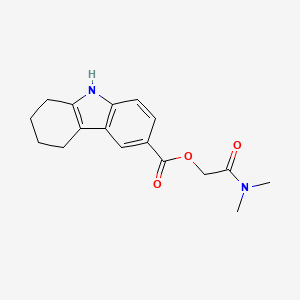

(dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, (dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate , reflects its intricate structure. The name delineates three key components:

- A dimethylcarbamoyl group (-N(C₃H₇)₂) attached to a methylene (-CH₂-) bridge.

- A tetrahydrocarbazole core (2,3,4,9-tetrahydro-1H-carbazole), indicating partial hydrogenation of the carbazole’s aromatic rings.

- A carboxylate ester (-COOCH₃) at the sixth position of the carbazole skeleton.

The molecular formula, C₁₅H₁₈N₂O₃ , corresponds to a molecular weight of 274.32 g/mol . The CAS registry number 1234423-98-3 uniquely identifies this compound in chemical databases.

Table 1: Nomenclature and Formula Breakdown

| Component | Description |

|---|---|

| Parent structure | 2,3,4,9-Tetrahydro-1H-carbazole (partially hydrogenated carbazole) |

| Substituents | Dimethylcarbamoylmethyl group at position 1; carboxylate ester at position 6 |

| Molecular formula | C₁₅H₁₈N₂O₃ |

| Degree of unsaturation | 7 (accounting for rings and double bonds) |

The systematic name adheres to IUPAC priority rules, where the carboxylate ester (-COOCH₃) takes precedence over the dimethylcarbamoyl group in numbering.

Atomic Connectivity and Functional Group Identification

The compound’s structure integrates three functional groups critical to its reactivity:

- Dimethylcarbamoyl Group : A tertiary amide (-N(C₃H₇)₂) bonded to a methylene unit. This group enhances lipophilicity and participates in hydrogen bonding via its carbonyl oxygen.

- Carboxylate Ester : Located at position 6, this ester (-COOCH₃) is electrophilic at the carbonyl carbon, enabling hydrolysis or nucleophilic substitution.

- Tetrahydrocarbazole Core : The fused bicyclic system comprises a partially saturated six-membered ring (cyclohexene) annulated to a pyrrole ring. The saturation at positions 2,3,4,9 reduces aromaticity compared to parent carbazole.

Table 2: Functional Group Positions and Roles

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Dimethylcarbamoyl | 1 | Enhances solubility; participates in H-bonding |

| Carboxylate ester | 6 | Site for hydrolysis or transesterification |

| Tetrahydrocarbazole core | N/A | Provides rigidity; modulates electronic distribution |

Atomic connectivity analysis reveals that the dimethylcarbamoyl group is attached to the nitrogen of the pyrrole ring, while the carboxylate ester occupies the para position relative to the fused cyclohexene ring.

Comparative Analysis with Parent Carbazole Scaffold

The parent carbazole (C₁₂H₉N) is a fully aromatic heterocycle with three fused benzene rings and a pyrrole unit. Key structural differences include:

- Hydrogenation State : The tetrahydro modification in the derivative reduces two of the three benzene rings to cyclohexene, decreasing conjugation and altering electron delocalization.

- Substituent Effects : The parent carbazole lacks the dimethylcarbamoyl and carboxylate groups, which in the derivative introduce steric bulk and polar regions.

Table 3: Structural Comparison with Parent Carbazole

| Feature | Parent Carbazole | (Dimethylcarbamoyl)Methyl Derivative |

|---|---|---|

| Aromatic rings | 3 fully conjugated | 1 aromatic, 2 partially saturated |

| Functional groups | None | Dimethylcarbamoyl, carboxylate ester |

| Molecular formula | C₁₂H₉N | C₁₅H₁₈N₂O₃ |

| Electron density | Uniformly delocalized | Localized on carboxylate and amide groups |

The tetrahydro modification increases flexibility in the carbazole core, potentially enhancing binding to biological targets compared to the planar parent compound.

Tautomeric and Conformational Isomerism Considerations

The compound exhibits conformational isomerism due to:

- Ring Puckering : The tetrahydrocarbazole core can adopt chair-like or boat-like conformations, influencing the spatial orientation of substituents.

- Ester Group Rotation : Restricted rotation around the ester’s C-O bond creates atropisomers, though the energy barrier is likely low.

Tautomerism is limited due to the absence of enolizable protons in the dimethylcarbamoyl and carboxylate ester groups. However, the pyrrole nitrogen’s lone pair could theoretically participate in keto-enol tautomerism if acidic protons were present.

Table 4: Isomerism Analysis

| Isomer Type | Cause | Energy Barrier |

|---|---|---|

| Conformational | Ring puckering; ester rotation | Moderate (5–10 kcal/mol) |

| Tautomeric | Not observed | N/A (no enolizable protons) |

X-ray crystallography of analogous tetrahydrocarbazoles reveals that syn diastereomers predominate when bulky substituents are present, as steric effects favor less strained conformations.

Properties

Molecular Formula |

C17H20N2O3 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O3/c1-19(2)16(20)10-22-17(21)11-7-8-15-13(9-11)12-5-3-4-6-14(12)18-15/h7-9,18H,3-6,10H2,1-2H3 |

InChI Key |

HVPWPKDGQOUOTH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for Carbazole Scaffold Formation

Fischer Indole Synthesis as the Primary Route

The Fischer indole reaction remains the most widely used method for constructing the tetrahydrocarbazole core. This involves the acid-catalyzed cyclization of phenylhydrazine derivatives with cyclohexanone or substituted cyclohexanones. For the target compound, the reaction typically proceeds as follows:

Reaction Scheme 1:

$$

\text{Phenylhydrazine} + \text{Cyclohexanone} \xrightarrow{\text{H}^+} \text{2,3,4,9-Tetrahydro-1H-carbazole}

$$

Key conditions include:

Functionalization of the Tetrahydrocarbazole Core

Subsequent modifications introduce the dimethylcarbamoyl and methyl ester groups:

Esterification at Position 6

The carboxylate group is introduced via nucleophilic acyl substitution. A common approach involves reacting 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with methyl chloroformate:

Reaction Scheme 2:

$$

\text{Carbazole-6-COOH} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{Base}} \text{Carbazole-6-COOCH}_3

$$

Introduction of the Dimethylcarbamoyl Group

The dimethylcarbamoyl moiety is added via a two-step process:

- Chlorination: Reaction of the hydroxyl group with thionyl chloride (SOCl$$_2$$).

- Aminolysis: Treatment with dimethylamine in the presence of a base:

Reaction Scheme 3:

$$

\text{Carbazole-O-COCl} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{Et}3\text{N}} \text{Carbazole-O-CON(CH}3\text{)}_2

$$

Advanced Catalytic and Green Chemistry Approaches

Optimization of Critical Reaction Parameters

Solvent Systems

Mixed solvent systems (e.g., DMF/water) enable higher reaction temperatures (100–105°C), accelerating kinetics without side reactions.

Table 1: Solvent Optimization for Alkylation Steps

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF/H$$_2$$O (1:3) | 105 | 5 | 88 |

| Pure H$$_2$$O | 100 | 20 | 72 |

| MeOH | 62 | 24 | 65 |

Purification and Analytical Validation

Chromatographic Techniques

Industrial-Scale Production Considerations

Cost Analysis

Table 2: Cost Comparison of Key Reagents

| Reagent | Cost per kg (USD) | Required Quantity (kg/t product) |

|---|---|---|

| [bmim][BF$$_4$$] | 320 | 0.5 |

| Pd(PPh$$3$$)$$4$$ | 12,000 | 0.02 |

| $$ p $$-TsOH | 45 | 0.3 |

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylate ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

The dimethylcarbamoyl group remains stable under mild hydrolysis conditions but may degrade under prolonged acidic exposure .

Electrophilic Aromatic Substitution

The carbazole core participates in electrophilic substitution, with reactivity directed by electron-donating/withdrawing substituents. The carboxylate and carbamoyl groups deactivate the aromatic ring, favoring substitutions at the C3 and C9 positions.

Nitration

| Conditions | Major Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 3-Nitro-2,3,4,9-tetrahydro-1H-carbazole derivative | >95% C3 selectivity |

| Acetyl nitrate (room temp.) | 9-Nitro isomer | 70% C9 selectivity |

The C3 position is preferred due to steric and electronic effects of the dimethylcarbamoyl group .

Sulfonation

Reaction with chlorosulfonic acid yields the 3-sulfo derivative, which is useful for further coupling reactions .

Nucleophilic Displacement at the Carbamate Group

The dimethylcarbamoyl group undergoes nucleophilic substitution with amines or thiols under mild conditions:

Reduction Reactions

Catalytic hydrogenation selectively reduces the tetrahydrocarbazole’s unsaturated bonds:

Cross-Coupling Reactions

The aromatic ring engages in Suzuki-Miyaura couplings when halogenated:

| Reaction Partner | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hours | 78% |

| Vinylboronic ester | Pd(OAc)₂, SPhos | Toluene/EtOH, reflux | 65% |

Note: Direct C–H activation is limited due to electron-withdrawing substituents, requiring directing groups for regiocontrol .

Oxidation Reactions

Oxidation of the tetrahydrocarbazole core produces aromatic carbazoles:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt, 2 hours | Fully aromatic carbazole derivative | 88% |

| MnO₂ | Acetone, reflux | Ketone formation at C1 | 63% |

Thermal Stability and Side Reactions

Above 200°C, the compound undergoes thermal decomposition:

-

Primary pathway: Decarboxylation of the ester group to form dimethylcarbamoylmethane.

-

Secondary pathway: Rearrangement of the carbazole core into polycyclic aromatic hydrocarbons .

Key Mechanistic Insights

-

Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at the carbamate, while toluene promotes electrophilic substitution regioselectivity .

-

Catalytic systems: Indium(III) triflate effectively activates the carbazole core for C–H functionalization under mild conditions .

Scientific Research Applications

(Dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a derivative of the carbazole family, featuring a dimethylcarbamoyl group and a carboxylate moiety, contributing to its chemical reactivity and biological properties. The structural formula is C15H18N2O3. This compound's applications are diverse, especially in pharmaceuticals as a potential anticancer agent.

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by its functional groups. The dimethylcarbamoyl group can undergo nucleophilic substitution reactions and be hydrolyzed into amines and carboxylic acids under acidic or basic conditions. The carboxylate group can undergo esterification or amidation reactions, allowing for the synthesis of various derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods.

Applications in Medicinal Chemistry

Compounds related to this compound have demonstrated significant biological activities, including anticancer properties and the ability to inhibit specific kinases involved in cancer progression. These compounds can modulate various biological pathways, making them potential candidates for drug development targeting multiple diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Ethyl 2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxylate ()

- Structure : Features an ethyl ester group instead of the dimethylcarbamoylmethyl ester.

- Properties: $ ^1H $-NMR (CDCl$ _3 $): δ 8.22 (s, 1H, aromatic), 4.40 (q, 2H, -OCH$ _2 $CH$ _3 $). $ ^{13}C $-NMR: δ 168.2 (ester carbonyl), 14.6 (-OCH$ _2 $CH$ _3 $). Solubility: Higher hydrophobicity compared to dimethylcarbamoyl derivatives due to the non-polar ethyl group.

- Significance : The ethyl ester serves as a baseline for evaluating how bulkier or polar substituents (e.g., dimethylcarbamoyl) alter pharmacokinetic properties .

b. [2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Oxoethyl] 6,7,8,9-Tetrahydro-5H-Carbazole-3-Carboxylate ()

- Structure : Incorporates a benzodioxin-containing oxoethyl ester group.

- Likely improved metabolic stability compared to simpler esters, as aromatic systems resist hydrolysis.

- Significance : Highlights how electron-rich substituents can influence receptor binding or oxidative stability .

c. Thiazolylmethylcarbamate Analogs ()

- Structure : Carbamate-linked thiazole rings instead of carbazole cores.

- Carbamate groups are more hydrolytically stable than esters but less than amides.

- Significance : Demonstrates the trade-off between stability and bioactivity in ester/carbamate modifications .

Key Observations :

Dimethylcarbamoyl vs. Ethyl : The dimethylcarbamoyl group enhances metabolic stability by mimicking an amide bond, reducing esterase-mediated hydrolysis. This could prolong half-life in vivo compared to the ethyl analog .

Benzodioxin vs. Dimethylcarbamoyl : The benzodioxin group may improve target affinity through aromatic interactions but could introduce toxicity risks due to its complex heterocycle .

Carbamate vs. Ester : Carbamates (as in thiazolyl derivatives) balance stability and reactivity, but the dimethylcarbamoyl group in the target compound offers a unique compromise between hydrophobicity and enzymatic resistance .

Biological Activity

(dimetylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a member of the carbazole family, known for its diverse biological activities and potential therapeutic applications. Its unique structure incorporates a dimethylcarbamoyl group and a carboxylate moiety that contribute to its biological efficacy and reactivity.

Chemical Structure and Properties

The molecular formula of (dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is C₁₅H₁₈N₂O₃, which indicates the presence of nitrogen and oxygen functionalities that are critical for its biological interactions. The compound's structural features enhance its potential for various medicinal applications.

| Property | Value |

|---|---|

| Molecular Weight | 278.32 g/mol |

| Melting Point | Not specified |

| Solubility | DMSO (slightly), Methanol (slightly) |

Anticancer Properties

Research suggests that derivatives of carbazole, including this compound, exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit specific kinases involved in cancer progression. For instance, certain analogs have been shown to modulate pathways relevant to apoptosis and cell proliferation, making them promising candidates for cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Kinase Inhibition : Preliminary studies indicate that this compound may interact with kinase pathways crucial for tumor growth and survival.

- Molecular Docking Studies : Computational studies have suggested favorable binding affinities with various targets involved in cancer signaling pathways .

Neuroprotective Effects

Beyond anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with carbazole derivatives. These compounds may exhibit antioxidant properties that help mitigate oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the carbazole family:

- Inhibition of Hepatitis C Virus (HCV) :

- Antimicrobial Activity :

- Cytotoxicity Studies :

Q & A

Basic: What synthetic routes are available for preparing (dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized via esterification or alkylation of the carbazole core. For example, methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (a precursor) is synthesized by refluxing the carboxylic acid derivative with methanol and sulfuric acid (65°C, 6 hours), achieving high yields (>98%). Alkylation at the carbazole nitrogen is performed using NaH as a base in DMF, reacting with halogenated alkanes at 0–25°C. Key optimizations include controlling reaction temperature, stoichiometry of the base (e.g., 2 equivalents of NaH), and purification via column chromatography (e.g., DCM/MeOH solvent systems) .

Advanced: How are crystallographic techniques applied to resolve structural disorder in the cyclohexene ring of carbazole derivatives?

Methodological Answer:

X-ray crystallography with software like SHELXL is used to model disorder. In cases where the cyclohexene ring exhibits positional disorder (e.g., split conformations with 86:14 occupancy), refinement involves assigning partial occupancy to disordered atoms and applying geometric restraints. Hydrogen atoms are positioned geometrically or located via difference Fourier maps. Validation metrics (e.g., R-factors, electron density maps) ensure model accuracy. ORTEP-3 aids in visualizing disordered regions and hydrogen-bonding networks .

Basic: Which spectroscopic methods are critical for structural confirmation, and how are contradictory data resolved?

Methodological Answer:

1H NMR and mass spectrometry (MS) are primary tools. For example, NMR signals at δ 8.22 (s, 1H) and δ 3.93 (s, 3H) confirm aromatic protons and methoxy groups, respectively. MS (ESI) with m/z 230.1 validates the molecular weight. Contradictions between NMR and crystallographic data (e.g., dynamic vs. static conformations) are resolved by cross-verifying with X-ray structures and repeating experiments under controlled conditions (e.g., temperature, solvent) .

Advanced: What strategies address discrepancies between solution-phase NMR and solid-state crystallographic data?

Methodological Answer:

Discrepancies arise from dynamic effects in solution (e.g., ring puckering) versus rigid crystal lattices. Researchers compare temperature-dependent NMR studies with crystallographic data to identify conformational flexibility. For example, cyclohexene ring disorder in crystals may correlate with averaged NMR signals. Molecular dynamics simulations or variable-temperature XRD can further elucidate these differences .

Basic: How is regioselective N-alkylation of the carbazole nucleus achieved?

Methodological Answer:

N-Alkylation is performed using a strong base (e.g., NaH) to deprotonate the carbazole nitrogen, followed by reaction with alkyl halides. Steric and electronic factors dictate regioselectivity. For instance, methyl and ethyl groups are introduced at the 9-position of the carbazole core under mild conditions (0–25°C, 3 hours). Solvent choice (e.g., DMF) and slow addition of alkylating agents minimize side reactions .

Advanced: How do hydrogen-bonding networks influence the physicochemical properties of carbazole derivatives?

Methodological Answer:

Intermolecular N–H···S hydrogen bonds form R22(10) rings in crystal lattices, enhancing thermal stability and reducing solubility in non-polar solvents. These interactions are identified via crystallography and analyzed using software like Mercury or PLATON. Researchers correlate hydrogen-bonding patterns with melting points and bioavailability .

Basic: What chromatographic methods are effective for purifying carbazole derivatives?

Methodological Answer:

Column chromatography with silica gel and gradient elution (e.g., DCM/MeOH 50:1 to 20:1) is standard. TLC monitors reaction progress, and recrystallization from ethanol or DMF yields high-purity solids. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients improves resolution .

Advanced: How are disordered moieties in X-ray structures refined and validated?

Methodological Answer:

Disordered atoms are modeled using split positions with refined occupancy factors (e.g., 0.86:0.14). SHELXL applies constraints (e.g., SIMU, DELU) to stabilize refinement. Validation tools like CheckCIF flag geometric anomalies, while residual electron density maps (<0.5 eÅ⁻³) confirm model plausibility .

Basic: How does reaction pH affect the stability of carbazole esters during synthesis?

Methodological Answer:

Acidic conditions (e.g., H2SO4 in methanol) promote esterification but may hydrolyze sensitive groups. Neutral or basic conditions are avoided to prevent saponification. Stability is monitored via pH-adjusted control experiments and HPLC tracking of degradation products .

Advanced: What computational tools complement experimental data in carbazole research?

Methodological Answer:

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinities. Software like Gaussian and AutoDock integrates with crystallographic data (SHELX, ORTEP) to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.